molecular formula C16H15N3O3 B2609447 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylquinolin-5-yl)acetamide CAS No. 1207008-59-0

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylquinolin-5-yl)acetamide

Cat. No.: B2609447
CAS No.: 1207008-59-0
M. Wt: 297.314
InChI Key: FGDDUSLZLPSDFZ-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylquinolin-5-yl)acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a quinoline ring system and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylquinolin-5-yl)acetamide typically involves the following steps:

    Formation of the Quinoline Derivative: The starting material, 2-methylquinoline, is subjected to nitration to introduce a nitro group at the 5-position. This is followed by reduction to convert the nitro group to an amino group, yielding 2-methylquinolin-5-amine.

    Acylation: The 2-methylquinolin-5-amine is then acylated with chloroacetyl chloride to form N-(2-methylquinolin-5-yl)-2-chloroacetamide.

    Cyclization: The N-(2-methylquinolin-5-yl)-2-chloroacetamide undergoes cyclization with succinic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylquinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylquinolin-5-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylquinolin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylquinolin-3-yl)acetamide
  • 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylquinolin-6-yl)acetamide
  • 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylquinolin-8-yl)acetamide

Uniqueness

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylquinolin-5-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the pyrrolidine-2,5-dione moiety

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylquinolin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10-5-6-11-12(17-10)3-2-4-13(11)18-14(20)9-19-15(21)7-8-16(19)22/h2-6H,7-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDDUSLZLPSDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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